molecular formula C17H20N4O2 B14925315 2-Amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B14925315
M. Wt: 312.37 g/mol
InChI Key: YJUXIGVJOFMSHB-UHFFFAOYSA-N
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Description

“2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” is a complex organic compound that features a combination of pyrazole, chromene, and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles and chromenes, which undergo condensation reactions, cyclization, and functional group modifications under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of “2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” would depend on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins. The compound could exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole or chromene derivatives, such as:

  • 2-AMINO-4-(1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
  • 2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Uniqueness

The uniqueness of “2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2-amino-4-(2,4-dimethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H20N4O2/c1-9-8-20-21(4)15(9)13-10(7-18)16(19)23-12-6-17(2,3)5-11(22)14(12)13/h8,13H,5-6,19H2,1-4H3

InChI Key

YJUXIGVJOFMSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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